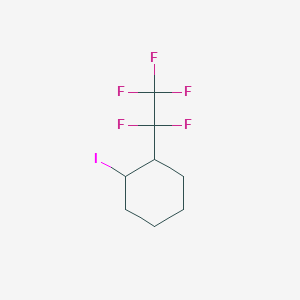

1-Iodo-2-(pentafluoroethyl)cyclohexane

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom contribute to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics of the parent compound. chemistrysteps.com These modifications are highly sought after in various fields. In the life sciences, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to improved metabolic stability and bioavailability. chemistrysteps.com The unique properties of fluorinated molecules also lead to their use in advanced materials, such as polymers with low coefficients of friction and enhanced chemical resistance.

Role of Cyclohexane (B81311) Scaffolds in Advanced Organic Synthesis

The cyclohexane ring is a fundamental structural motif in organic chemistry, found in a vast array of natural products and synthetic molecules. hmdb.ca Its chair-like conformation provides a three-dimensional framework that is crucial for molecular recognition and biological activity. Polyfunctionalized cyclohexanes are considered privileged scaffolds in drug discovery, offering a robust and versatile platform for the synthesis of complex molecular architectures. nih.gov The stereocontrolled functionalization of the cyclohexane ring is a key challenge and a major focus of modern synthetic organic chemistry. researchgate.net

Overview of Organoiodine Compounds as Synthetic Intermediates and Reagents

Organoiodine compounds are valuable intermediates in organic synthesis due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution and elimination reactions. libretexts.org This reactivity allows for the facile introduction of various functional groups. Furthermore, organoiodine compounds, particularly hypervalent iodine reagents, have gained prominence as versatile and environmentally benign oxidizing agents. indofinechemical.compharmaguideline.com They are utilized in a wide range of transformations, including oxidations, C-C and C-heteroatom bond formations, and dearomatization reactions. youtube.com

Contextualizing 1-Iodo-2-(pentafluoroethyl)cyclohexane within the Landscape of Fluorinated Cyclohexane Derivatives

This compound is a molecule that combines the structural features of a fluorinated organic compound, a cyclohexane scaffold, and an organoiodine moiety. The presence of the pentafluoroethyl group is expected to confer properties such as increased lipophilicity and thermal stability. The iodine atom, positioned vicinal to the perfluoroalkyl group, serves as a reactive handle for further synthetic transformations. This compound can be viewed as a building block for the synthesis of more complex fluorinated cyclohexane derivatives with potential applications in various areas of chemical research.

While detailed research on this compound itself is limited in publicly available literature, its synthesis and reactivity can be understood by examining the broader class of 1-iodo-2-(perfluoroalkyl)cycloalkanes.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below. It exists as both cis and trans isomers, each with distinct properties.

| Property | Value |

| Molecular Formula | C₈H₁₀F₅I |

| Molecular Weight | 328.06 g/mol |

| CAS Number (E/Z mixture) | 711-17-1 |

| CAS Number (cis isomer) | 38787-68-7 |

| CAS Number (trans isomer) | 38787-67-6 |

Data sourced from publicly available chemical supplier information.

| Property | Value |

| Density | 1.78 g/cm³ |

| Boiling Point | 76-80 °C at 8 mmHg |

| Refractive Index | 1.432 |

These properties provide an estimation of the physical characteristics of similar 1-iodo-2-(perfluoroalkyl)cycloalkanes.

Synthesis and Reactions

Synthesis via Free Radical Addition

A primary method for the synthesis of 1-iodo-2-(perfluoroalkyl)cycloalkanes is the free-radical addition of iodoperfluoroalkanes to cycloalkenes. This reaction is typically initiated by photochemical means or with a radical initiator. For instance, the addition of pentafluoroethyl iodide to cyclohexene (B86901) would be expected to yield this compound.

The mechanism involves the homolytic cleavage of the C-I bond in the iodoperfluoroalkane to generate a perfluoroalkyl radical. This radical then adds to the double bond of the cycloalkene, forming a cyclohexyl radical intermediate. The intermediate radical subsequently abstracts an iodine atom from another molecule of the iodoperfluoroalkane to give the final product and propagate the radical chain.

Elimination and Reduction Reactions

1-Iodo-2-(perfluoroalkyl)cyclohexanes can undergo elimination and reduction reactions, with the outcome being highly dependent on the conformation of the cyclohexane ring and the reaction conditions. The presence of the bulky and electron-withdrawing perfluoroalkyl group significantly influences the conformational preferences of the substituents and, consequently, the reaction pathways.

Studies on the reactions of 1-iodo-2-(perfluoroalkyl)cyclohexane conformers have shown that elimination reactions, typically induced by a base, lead to the formation of cyclohexene derivatives. The stereochemistry of the starting material (cis or trans) plays a crucial role in determining the rate and regioselectivity of the elimination. For an E2 elimination to occur, a trans-diaxial arrangement of the iodine and a vicinal hydrogen atom is generally required.

Reduction of the C-I bond can also be achieved, leading to the formation of the corresponding (perfluoroalkyl)cyclohexane.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLYPUILDQBYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379434 | |

| Record name | 1-Iodo-2-(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-17-1 | |

| Record name | 1-Iodo-2-(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles Involving 1 Iodo 2 Pentafluoroethyl Cyclohexane

Radical Reaction Mechanisms

The relatively weak carbon-iodine bond in 1-iodo-2-(pentafluoroethyl)cyclohexane makes it a prime candidate for radical-mediated reactions. The initiation of such reactions typically involves the homolytic cleavage of the C-I bond, which can be induced by thermal or photochemical means, to generate a 2-(pentafluoroethyl)cyclohexyl radical.

Radical chain reactions involving this compound can be dissected into three fundamental stages: initiation, propagation, and termination.

Initiation: This is the initial step where the radical species is generated. The homolysis of the carbon-iodine bond in this compound produces a 2-(pentafluoroethyl)cyclohexyl radical and an iodine radical. This process requires an energy input, typically in the form of heat or light.

Reaction: C₆H₁₀(C₂F₅)I → C₆H₁₀(C₂F₅)• + I•

Propagation: These steps involve the reaction of the initially formed radical with other molecules to generate new radicals, thus continuing the chain reaction. A common propagation step is the abstraction of a hydrogen atom from a suitable donor (R-H) by the 2-(pentafluoroethyl)cyclohexyl radical to form 1-(pentafluoroethyl)cyclohexane and a new radical (R•). This new radical can then react further.

Reaction 1: C₆H₁₀(C₂F₅)• + R-H → C₆H₁₁C₂F₅ + R•

Reaction 2: R• + C₆H₁₀(C₂F₅)I → R-I + C₆H₁₀(C₂F₅)•

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. Due to the low concentration of radicals, termination steps are less frequent than propagation steps.

Reaction 1 (Dimerization): 2 C₆H₁₀(C₂F₅)• → (C₆H₁₀C₂F₅)₂

Reaction 2 (Combination): C₆H₁₀(C₂F₅)• + I• → C₆H₁₀(C₂F₅)I

| Stage | General Description | Example Reaction involving this compound |

| Initiation | Formation of radical species from a non-radical precursor. | C₆H₁₀(C₂F₅)I --(heat/light)--> C₆H₁₀(C₂F₅)• + I• |

| Propagation | A radical reacts to form a new radical, continuing the chain. | C₆H₁₀(C₂F₅)• + R-H → C₆H₁₁C₂F₅ + R• |

| Termination | Two radicals combine to form a stable, non-radical product. | 2 C₆H₁₀(C₂F₅)• → (C₆H₁₀C₂F₅)₂ |

Hydrogen Atom Transfer (HAT) is a crucial process in the radical chemistry of this compound. In these pathways, a hydrogen atom is abstracted by a radical species. The 2-(pentafluoroethyl)cyclohexyl radical, once formed, can abstract a hydrogen atom from another molecule, propagating the radical chain. The efficiency of this HAT process is dependent on the bond dissociation energy of the H-donor molecule.

Single Electron Transfer (SET) represents another significant pathway for initiating radical reactions of perfluoroalkyl iodides. In the context of this compound, an electron can be transferred from a suitable donor to the iodoalkane, leading to the formation of a radical anion. This intermediate then fragments to release an iodide anion and the 2-(pentafluoroethyl)cyclohexyl radical. SET processes are often facilitated by electron-rich species or photochemical conditions.

SET Reaction: C₆H₁₀(C₂F₅)I + e⁻ → [C₆H₁₀(C₂F₅)I]•⁻ → C₆H₁₀(C₂F₅)• + I⁻

The presence of the electron-withdrawing pentafluoroethyl group has a pronounced effect on the stability and reactivity of the adjacent radical center. The fluorine atoms inductively withdraw electron density, which can influence the stability of the 2-(pentafluoroethyl)cyclohexyl radical. This electronic effect can also dictate the chemoselectivity of subsequent reactions, influencing where the radical will preferentially attack another molecule.

Ionic Reaction Pathways in Organoiodine Chemistry

While radical pathways are common, ionic reaction mechanisms are also plausible for this compound, particularly in the presence of strong electrophiles or in polar solvents. The key intermediate in such pathways would be a carbocation formed upon the departure of the iodide ion.

The stability of the potential carbocation at the C1 position is a critical factor. The strongly electron-withdrawing nature of the adjacent pentafluoroethyl group would significantly destabilize a neighboring carbocation through a powerful negative inductive effect (-I effect). brainly.comlibretexts.org This destabilization makes the formation of the C1 carbocation energetically unfavorable, suggesting that SN1-type reactions are likely to be disfavored. However, α-fluorine atoms can also stabilize a carbocation via resonance (lone pair donation), though the inductive effect typically dominates. rsc.orgstackexchange.comconicet.gov.ar

Detailed Mechanisms of Perfluoroalkylation Reactions

This compound can serve as a reagent for introducing the 2-(pentafluoroethyl)cyclohexyl group onto other molecules, a type of perfluoroalkylation reaction. These reactions often proceed through a radical mechanism. nih.govresearchgate.netconicet.gov.ar

A common mechanism involves the initial generation of the 2-(pentafluoroethyl)cyclohexyl radical via SET from a catalyst or initiator. This radical then adds to an unsaturated substrate, such as an alkene or alkyne, to form a new radical intermediate. This intermediate can then be trapped or undergo further reactions to yield the final perfluoroalkylated product.

Initiation: Formation of the C₆H₁₀(C₂F₅)• radical.

Addition: The C₆H₁₀(C₂F₅)• radical adds to a multiple bond (e.g., of an alkene, R-CH=CH₂).

Reaction: C₆H₁₀(C₂F₅)• + R-CH=CH₂ → R-CH(•)-CH₂(C₆H₁₀C₂F₅)

Termination/Propagation: The resulting radical can abstract an atom (e.g., iodine from another molecule of the starting material) or be reduced to an anion which is then protonated.

| Reaction Type | Key Intermediate | Influencing Factors |

| Radical Reaction | 2-(pentafluoroethyl)cyclohexyl radical | Heat, light, radical initiators |

| Ionic Reaction | 2-(pentafluoroethyl)cyclohexyl carbocation | Polar solvents, Lewis acids (destabilized by C₂F₅ group) |

| Perfluoroalkylation | 2-(pentafluoroethyl)cyclohexyl radical | Presence of unsaturated substrates, initiators |

Understanding Metal-Catalyzed Radical Mechanisms

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This process can be initiated by various transition metals through single-electron transfer (SET) or halogen atom transfer (XAT). Metals such as copper, iron, palladium, and nickel are effective catalysts for such transformations. conicet.gov.ar

The general mechanism for a metal-catalyzed radical reaction involving an alkyl iodide (R-I) like this compound proceeds through several key steps:

Initiation: A low-valent metal complex transfers a single electron to the C-I bond, leading to its cleavage and the formation of an alkyl radical (R•) and the metal-iodide species.

Propagation/Reaction: The newly formed 2-(pentafluoroethyl)cyclohexyl radical can undergo various reactions, such as addition to unsaturated bonds (alkenes, alkynes), cyclization, or participation in cross-coupling reactions. conicet.gov.arresearchgate.net

Termination/Regeneration of Catalyst: The radical reaction is terminated through various pathways, including radical-radical coupling or reaction with the metal center to regenerate the catalyst.

Copper-catalyzed reactions, for instance, can leverage aryl radicals to activate the C-I bond, generating an alkyl radical that then enters a catalytic cycle for cross-coupling. nih.gov Similarly, palladium and nickel complexes are widely used in cross-coupling reactions where the initial step is the oxidative addition of the C-I bond to the metal center, which can have significant radical character. conicet.gov.arnih.gov The presence of the electron-withdrawing pentafluoroethyl group can influence the redox potential of the molecule, affecting the ease of the initial reduction step.

| Catalyst System | Reaction Type | Mechanistic Role of Metal |

| Copper (Cu) Powder | Radical Addition/Cyclization | Single-electron transfer (SET) to the C-I bond to generate an alkyl radical. conicet.gov.ar |

| Iron (Fe) Salts | Perfluoroalkylation | Catalyzes the formation of radical intermediates for addition to multiple bonds. conicet.gov.ar |

| Palladium (Pd) Complexes | Cross-Coupling (e.g., Suzuki, Sonogashira) | Oxidative addition of the C-I bond to a Pd(0) center, which can proceed via radical-like pathways. nih.gov |

| Nickel (Ni) Complexes | Reductive Cross-Coupling | In-situ formation of Ni(0) species effects an SET process to generate alkyl radicals for coupling. conicet.gov.ar |

Mechanistic Insights into Hypervalent Iodine-Mediated Reactions

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to a hypervalent state, typically I(III) or I(V). This transformation endows the molecule with powerful new reactivity, turning the iodine center into a potent electrophile and an excellent leaving group. princeton.eduorganic-chemistry.org Hypervalent iodine compounds are known for their reactivity similar to some transition metals, participating in oxidative additions, ligand exchanges, and reductive eliminations. acs.orgnsf.gov

The in-situ formation of a hypervalent iodine(III) species from this compound can be achieved using strong oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) or oxone in the presence of suitable ligands (e.g., acetate, trifluoroacetate, or tosylate). organic-chemistry.org The resulting ArIL₂ species (where Ar is the 2-(pentafluoroethyl)cyclohexyl group) can then mediate a variety of transformations.

Mechanistically, these reactions often involve:

Ligand Exchange: A nucleophile displaces one of the ligands on the hypervalent iodine center.

Reductive Elimination: The substrate and the remaining ligand form a new bond, reducing the iodine from I(III) back to I(I) and releasing the iodocyclohexane (B1584034) moiety as a leaving group. princeton.edu

Hypervalent iodine reagents are particularly useful in fluorination, azidation, and C-C bond-forming reactions. researchgate.netarkat-usa.org For example, an in-situ generated (difluoroiodo) intermediate could act as a source of electrophilic fluorine. The reactivity is characterized by a three-center, four-electron (3c-4e) bond along the L-I-L axis, which is weaker and more polarized than a standard covalent bond, facilitating these transformations. acs.org

| Oxidant | Ligand Source | Resulting Hypervalent Species (General) | Potential Application |

| m-CPBA | Acetic Acid | (Diacetoxyiodo)arene | α-functionalization of ketones |

| Oxone | Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene | Oxidative rearrangements, C-C coupling organic-chemistry.org |

| Sodium Perborate | Acetic Acid | (Diacetoxyiodo)arene | Oxidation of heteroatoms |

| Selectfluor | (HF source) | (Difluoroiodo)arene | Electrophilic fluorination acs.org |

Stereochemical Outcomes and Factors Influencing Selectivity in Reactions

The stereochemical course of reactions involving this compound is profoundly influenced by the conformational preferences of the cyclohexane (B81311) ring. The bulky pentafluoroethyl group has a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org This preference often locks the cyclohexane ring into a dominant chair conformation, which in turn dictates the spatial orientation of the iodine atom and adjacent hydrogens, thereby controlling reaction selectivity.

Analysis of E/Z Isomerism and Stereocontrol

E/Z isomerism is most relevant to the products of elimination reactions, which would form 1-(pentafluoroethyl)cyclohexene. The stereochemistry of the starting material—whether it is the cis or trans isomer of this compound—is critical in determining the feasibility and outcome of such reactions.

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane: The most stable conformation is the diequatorial form (1e,2e). libretexts.org For a reaction requiring an axial leaving group (like an E2 elimination), the ring must flip to the much less stable diaxial conformation (1a,2a). The high energy barrier for this conformational change can significantly hinder or prevent such reactions.

cis-1-Iodo-2-(pentafluoroethyl)cyclohexane: In its most stable chair conformation, the bulky pentafluoroethyl group will occupy the equatorial position, forcing the iodine atom into an axial position (1a,2e). libretexts.org This pre-existing axial orientation of the iodine makes it well-suited for reactions that require an axial leaving group.

In radical addition reactions that form this compound, stereocontrol is also a key consideration. The addition of a pentafluoroethyl radical to cyclohexene (B86901) followed by iodine atom transfer can lead to a mixture of cis and trans isomers. The selectivity often depends on the reaction conditions and the nature of the radical initiator and trapping agent, with stereoelectronic effects favoring the formation of the thermodynamically more stable trans product. nih.gov

| Isomer | Most Stable Conformation | Iodine Position | Pentafluoroethyl Position | Implication for Reactivity |

| trans | Diequatorial (1e,2e) | Equatorial | Equatorial | Reactions needing an axial iodine are disfavored due to high-energy diaxial conformer. libretexts.org |

| cis | Axial-Equatorial (1a,2e) | Axial | Equatorial | Reactions needing an axial iodine are favored in the ground-state conformation. libretexts.org |

Diastereoselective Induction and Stereochemical Retention/Inversion

The pre-existing stereocenters at C1 and C2, combined with the conformational bias imposed by the pentafluoroethyl group, strongly influence the diastereoselectivity of subsequent reactions.

Diastereoselective Induction: In reactions where a new stereocenter is formed, the bulky C₂F₅ group can act as a stereodirecting element, blocking one face of the molecule from attack by a reagent. For example, in the epoxidation of a cyclohexene derivative formed from this compound, the reagent would preferentially attack the face opposite to the pentafluoroethyl group.

Stereochemical Retention/Inversion: In substitution reactions at C1, the mechanism determines the stereochemical outcome.

An Sₙ2 reaction would proceed with a complete inversion of stereochemistry. This requires the nucleophile to attack from the backside of the C-I bond. For an equatorial iodide, this attack is sterically unhindered, but for an axial iodide, it is more hindered by the axial hydrogens on the same face of the ring.

Reactions proceeding through a radical or carbocation intermediate would likely lead to racemization or a mixture of diastereomers, as the intermediate is planar or rapidly inverting. The product ratio would then be determined by thermodynamic stability, likely favoring the isomer where the new substituent is equatorial.

For instance, the diastereoselective synthesis of tetrahydroquinolines has been achieved using related iodo-synthons, where the existing stereochemistry directs the formation of new stereocenters with high selectivity. researchgate.net

Oxidative and Reductive Transformations of Iodo- and Perfluoroalkyl-Substituted Cyclohexanes

The two functional groups on the molecule offer distinct handles for oxidative and reductive transformations.

Oxidative Transformations: The primary site of oxidation is the iodine atom. As discussed in section 3.3.2, chemical oxidation converts the iodide to a hypervalent iodine(III) or iodine(V) species, transforming it into a versatile functional group for further synthesis. nsf.gov The perfluoroalkyl group is highly electron-deficient and generally inert to oxidation under standard conditions. The cyclohexane ring itself can be oxidized at C-H bonds under harsh conditions, but this typically lacks selectivity.

Reductive Transformations: The C-I bond is the most readily reduced part of the molecule. Common reductive transformations include:

Reductive Deiodination: The iodine atom can be replaced with a hydrogen atom. This is classically done using reagents like tributyltin hydride (Bu₃SnH) via a radical chain mechanism, though cleaner, modern methods are now preferred.

Reductive Coupling/Elimination: In the context of metal catalysis, the C-I bond cleavage is a key step. The subsequent step in many cross-coupling cycles is reductive elimination from the organometallic intermediate, which forms a new C-C or C-heteroatom bond and reduces the metal's oxidation state. osti.gov This process is reductive from the perspective of the metal center but results in a coupled product.

Atom Transfer Radical Addition (ATRA): In these reactions, the C-I bond is homolytically cleaved to generate a radical, which adds to an alkene or alkyne. The resulting radical then abstracts an iodine atom from another molecule of the starting material, propagating a radical chain and forming a new C-I bond in the product.

| Transformation Type | Target Bond/Atom | Reagents/Conditions | Product Type |

| Oxidative | Iodine Atom | m-CPBA, Oxone, Peracids | Hypervalent Iodine Species organic-chemistry.orgnsf.gov |

| Reductive | C-I Bond | Radical Initiators (e.g., AIBN), H-donors | 1-(Pentafluoroethyl)cyclohexane |

| Reductive | Metal Center (in catalysis) | Pd(0), Ni(0) catalysts | Cross-Coupled Products osti.gov |

| Reductive | C-I Bond | Dissolving Metals (e.g., Zn) | Organometallic Reagents |

Conformational Analysis and Stereochemistry of Substituted Cyclohexanes Bearing Fluorine and Iodine

Conformational Dynamics of the Cyclohexane (B81311) Ring

The cyclohexane ring is not a planar structure; instead, it adopts a puckered conformation to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation, in which all carbon-carbon bonds have staggered arrangements, and the bond angles are close to the ideal tetrahedral angle of 109.5°. pressbooks.pub

The cyclohexane ring is conformationally mobile, undergoing a rapid process known as a "ring flip" or "chair-chair interconversion." libretexts.org During this process, a chair conformation passes through higher-energy transition states, such as the half-chair, and intermediates, like the twist-boat, to arrive at an alternative chair conformation. utexas.edu In an unsubstituted cyclohexane, the two chair forms are identical in energy. libretexts.org The energy barrier for this ring inversion is approximately 10-11 kcal/mol, allowing for rapid interconversion at room temperature. utexas.edu This dynamic equilibrium means that any axial substituent will become equatorial, and any equatorial substituent will become axial. libretexts.org

When a substituent is present on the cyclohexane ring, the two chair conformers are no longer of equal energy. pressbooks.pub The substituent can occupy either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which points away from the ring's perimeter. lumenlearning.com Generally, conformations with the substituent in the equatorial position are more stable. libretexts.org

The preference for the equatorial position is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions . lumenlearning.com An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). proprep.com This steric clash is energetically unfavorable. In contrast, an equatorial substituent is positioned further away from other groups, minimizing these repulsive forces. libretexts.org

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the two. A positive A-value indicates a preference for the equatorial position. lumenlearning.com The larger the A-value, the greater the steric bulk of the substituent and the more the equilibrium will favor the equatorial conformer. pressbooks.pub For example, the t-butyl group has a very large A-value, effectively "locking" the conformation with the t-butyl group in the equatorial position. pressbooks.pub

Interactive Data Table: A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

| -I | ~0.46 | Moderate |

| -Br | ~0.55 | Moderate |

| -Cl | ~0.60 | Moderate |

| -F | ~0.35 | Low |

| -CH₃ | 1.74 | High |

| -CH₂CH₃ | 1.75 | High |

| -CH(CH₃)₂ | 2.15 | Very High |

| -C(CH₃)₃ | >4.5 | Extremely High |

| -CF₃ | 2.1 | Very High |

| -C₂F₅ | (estimated >2.5) | Very High |

Note: The A-value for the pentafluoroethyl group is an estimation based on the values for similar bulky and electronegative groups.

Impact of Iodo and Pentafluoroethyl Groups on Conformational Preferences

In 1-Iodo-2-(pentafluoroethyl)cyclohexane, the conformational equilibrium is dictated by the steric and electronic properties of both the iodine atom and the pentafluoroethyl group.

The iodo group is a relatively large halogen. However, its A-value is smaller than what might be expected based on its size alone. This is attributed to the long carbon-iodine bond, which places the iodine atom further from the ring and reduces the severity of 1,3-diaxial interactions compared to a group with a shorter bond to the ring.

For 1,2-disubstituted cyclohexanes , the stereochemical relationship (cis or trans) is crucial in determining the most stable conformation.

For the trans-isomer , one substituent is "up" and the other is "down" relative to the ring plane. This allows for a conformation where both the iodo and the pentafluoroethyl groups can occupy equatorial positions (diequatorial). A ring flip would place both groups in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable, as it avoids the substantial 1,3-diaxial interactions that would be present in the diaxial form. libretexts.orglibretexts.org However, there will be a gauche interaction between the adjacent equatorial iodo and pentafluoroethyl groups. libretexts.org

For the cis-isomer , both substituents are on the same side of the ring plane ("up" or "down"). In any chair conformation, one group will be axial and the other equatorial. youtube.com A ring flip interconverts these positions. The equilibrium will favor the conformer where the sterically larger group, in this case the pentafluoroethyl group, occupies the more stable equatorial position, leaving the iodo group in the axial position. libretexts.org The energy difference between the two chair conformers would be related to the difference in the A-values of the two substituents.

Theoretical and Experimental Approaches to Conformational Analysis

The precise conformational preferences and energy barriers in molecules like this compound are determined through a combination of theoretical and experimental methods.

Theoretical Approaches: Computational chemistry provides powerful tools for predicting the conformational energies of molecules. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory), can be used to calculate the relative energies of different conformers (axial vs. equatorial) and the energy barriers for ring inversion. nih.gov These calculations take into account both steric and electronic effects, providing a detailed picture of the potential energy surface of the molecule. nih.gov Molecular mechanics force fields can also be employed for a faster, albeit generally less accurate, assessment of conformational energies.

Experimental Approaches: The primary experimental technique for studying conformational equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy . acs.org At room temperature, the rapid ring flip of cyclohexane derivatives often results in time-averaged NMR signals. libretexts.org However, at low temperatures (a technique known as variable-temperature NMR), the ring inversion can be slowed down or "frozen out" on the NMR timescale. nih.gov This allows for the observation of distinct signals for the axial and equatorial conformers. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference (A-value) between the conformers.

Furthermore, the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are highly dependent on the dihedral angle between them. acs.org The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle. By analyzing the coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the same carbon as a substituent, detailed information about the preferred chair conformation can be elucidated. cdnsciencepub.com For example, a large coupling constant between two adjacent methine protons is indicative of a diaxial relationship.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Iodo-2-(pentafluoroethyl)cyclohexane in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), it is possible to map out the carbon skeleton, ascertain the position and environment of hydrogen and fluorine atoms, and deduce the relative stereochemistry of the substituents.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclohexane (B81311) ring are expected to appear in the aliphatic region. The protons on the carbons directly bonded to the iodine (C-1) and the pentafluoroethyl group (C-2) would be the most deshielded due to the electron-withdrawing effects of these substituents, causing their signals to shift downfield compared to an unsubstituted cyclohexane. The remaining eight protons on the other four carbon atoms of the ring would likely produce a complex series of overlapping multiplets in the upfield region.

The stereochemical arrangement of the iodo and pentafluoroethyl groups (cis or trans) significantly influences the chemical shifts and coupling constants of the protons at C-1 and C-2. For instance, the magnitude of the coupling constant between the protons on C-1 and C-2 can help determine their dihedral angle and thus their relative orientation (axial or equatorial). Furthermore, long-range coupling between the protons and the fluorine atoms of the pentafluoroethyl group (²J-H,F or ³J-H,F) can introduce additional complexity and splitting to the signals of the protons on C-2 and adjacent carbons. nih.gov

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-1 (CH-I) | ~4.0 - 4.5 | Multiplet (m) | Deshielded by the adjacent iodine atom. |

| H-2 (CH-C₂F₅) | ~2.5 - 3.0 | Multiplet (m) | Deshielded by the pentafluoroethyl group and coupled to fluorine atoms. |

| Ring Protons (CH₂) | ~1.2 - 2.2 | Overlapping Multiplets (m) | Typical range for cyclohexane methylene (B1212753) protons. |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Eight distinct signals are expected, one for each carbon atom in the structure.

The carbon atom bonded to the iodine (C-1) is expected to be significantly shifted upfield due to the "heavy atom effect," a relativistic phenomenon that increases the shielding of the carbon nucleus. nih.govnih.gov Conversely, the carbon attached to the electron-withdrawing pentafluoroethyl group (C-2) will be deshielded and shifted downfield. The carbons of the pentafluoroethyl group (CF₂ and CF₃) will exhibit large one-bond carbon-fluorine coupling constants (¹J-C,F) and will appear as a triplet and a quartet, respectively, due to coupling with the adjacent fluorine atoms. The remaining four methylene carbons of the cyclohexane ring will resonate in the typical aliphatic region.

| Carbon | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Notes |

|---|---|---|---|

| C-1 (C-I) | ~30 - 40 | - | Shielded due to the heavy atom effect of iodine. nih.gov |

| C-2 (C-C₂F₅) | ~45 - 55 | ²J-C,F | Deshielded and coupled to fluorine atoms. |

| Ring Carbons (CH₂) | ~20 - 35 | - | Typical aliphatic range. |

| -CF₂- | ~110 - 120 (quartet) | ¹J-C,F, ²J-C,F | Strongly deshielded by fluorine; split by CF₃ group. |

| -CF₃ | ~115 - 125 (triplet) | ¹J-C,F, ²J-C,F | Strongly deshielded by fluorine; split by CF₂ group. |

¹⁹F NMR is an essential technique for characterizing fluorinated compounds. For this compound, the spectrum is expected to be relatively simple, showing two main signals corresponding to the two chemically distinct fluorine environments in the pentafluoroethyl group (-CF₂- and -CF₃). researchgate.net

The trifluoromethyl (-CF₃) group should appear as a triplet due to spin-spin coupling with the two adjacent fluorine atoms of the difluoromethylene (-CF₂) group. Conversely, the -CF₂- group signal will be split into a quartet by the three fluorine atoms of the -CF₃ group. The chemical shifts of these signals are characteristic of perfluoroalkyl chains.

| Fluorine Group | Predicted Chemical Shift (ppm, rel. to CFCl₃) | Expected Multiplicity | Coupling Constant (J-F,F) |

|---|---|---|---|

| -CF₃ | ~ -80 to -85 | Triplet (t) | ~5 - 15 Hz |

| -CF₂- | ~ -110 to -120 | Quartet (q) | ~5 - 15 Hz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₀F₅I), the molecular weight is 328.06 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 328. Due to the presence of the relatively weak C-I bond, a prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) is anticipated at m/z 201. Another significant fragmentation pathway would be the cleavage of the C-C bond between the ring and the side chain, resulting in a fragment from the loss of the pentafluoroethyl radical ([M-C₂F₅]⁺) at m/z 209. Further fragmentation of the cyclohexane ring would produce a complex pattern of lower mass ions.

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 328 | [C₈H₁₀F₅I]⁺ | Molecular Ion (M⁺) |

| 201 | [C₈H₁₀F₅]⁺ | Loss of Iodine radical ([M-I]⁺) |

| 209 | [C₆H₁₀I]⁺ | Loss of Pentafluoroethyl radical ([M-C₂F₅]⁺) |

| 127 | [I]⁺ | Iodine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions from the C-H and C-F bonds.

Strong and broad absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations from the pentafluoroethyl group. nih.gov The C-H stretching vibrations of the cyclohexane ring's CH and CH₂ groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info The C-I stretching vibration would appear at a much lower frequency, typically in the fingerprint region around 500-600 cm⁻¹.

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Stretching | 2850 - 3000 | Medium-Strong |

| C-H | Bending | ~1450 | Medium |

| C-F | Stretching | 1100 - 1300 | Strong, Broad |

| C-I | Stretching | 500 - 600 | Weak-Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the compound's connectivity, precise bond lengths, bond angles, and, crucially, the relative stereochemistry (cis/trans) of the iodo and pentafluoroethyl substituents on the cyclohexane ring.

For this analysis, a single, high-quality crystal of this compound is required, which can sometimes be challenging to grow. If a chiral version of the molecule were synthesized, anomalous dispersion X-ray crystallography could also determine its absolute stereochemistry. To date, a crystal structure for this compound does not appear to be available in the public domain. Such a study would confirm the chair conformation of the cyclohexane ring and provide precise data on the axial or equatorial preference of the two bulky substituents.

Other Relevant Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy serves as a valuable analytical technique for the characterization of "this compound," providing critical insights into its molecular structure and vibrational modes. While direct Raman spectroscopic data for this specific compound is not extensively available in the public domain, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its constituent functional groups and analogous molecules. This approach allows for a comprehensive theoretical assignment of the principal Raman active modes.

The Raman spectrum of this compound is best understood by dissecting the molecule into three key components: the cyclohexane ring, the carbon-iodine (C-I) bond, and the pentafluoroethyl (-C₂F₅) group. Each of these components exhibits characteristic Raman shifts, which may be influenced by their juxtaposition in the final molecule.

Cyclohexane Ring Vibrations: The foundational structure of the molecule is the cyclohexane ring, which in its stable chair conformation, possesses a number of Raman-active modes. These include C-C stretching, C-H stretching, and various deformation and rocking modes. For unsubstituted cyclohexane, prominent Raman peaks are observed for the C-C stretching modes, including a strong, polarized band often referred to as the "ring breathing" mode. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. In this compound, the substitution pattern will lower the symmetry of the ring, potentially leading to the activation of additional Raman modes and shifts in the frequencies of the fundamental cyclohexane vibrations.

Carbon-Iodine (C-I) Vibrations: The C-I bond introduces a characteristic vibrational mode in the lower frequency region of the Raman spectrum. In iodoalkanes, the C-I stretching frequency is typically observed in the range of 500-600 cm⁻¹. For iodocyclohexane (B1584034), this stretching vibration is a key diagnostic peak. The presence of the bulky and highly electronegative pentafluoroethyl group on the adjacent carbon atom can be expected to influence the C-I bond strength and, consequently, its Raman shift. This electron-withdrawing effect may lead to a slight shift in the C-I stretching frequency compared to unsubstituted iodocyclohexane. Additionally, C-C-I bending modes will be present at lower wavenumbers.

Pentafluoroethyl Group Vibrations: The -C₂F₅ group will contribute a series of characteristic and often intense Raman bands. The vibrational spectra of pentafluoroethyl halides provide a good reference for these modes. Key vibrations include:

C-F Stretching: These are typically strong bands appearing in the region of 1100-1400 cm⁻¹. The exact frequencies will depend on the specific C-F bond environment within the -CF₂- and -CF₃ moieties.

C-C Stretching: The stretching of the carbon-carbon bond within the pentafluoroethyl group will also be Raman active.

Deformation Modes: A variety of deformation modes, including scissoring, wagging, and twisting of the CF₂ and CF₃ groups, will give rise to a complex pattern of bands in the fingerprint region of the spectrum.

Summary of Expected Raman Shifts:

Based on the analysis of related compounds, a predicted Raman spectrum for this compound would exhibit a combination of the vibrational modes from each of its structural components. The steric hindrance and electronic effects arising from the adjacent iodo and pentafluoroethyl substituents will likely lead to conformational preferences and subtle shifts in the vibrational frequencies compared to monosubstituted cyclohexanes.

The following interactive data table summarizes the expected characteristic Raman shifts for this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |

| C-H Stretching | Cyclohexane Ring | 2800 - 3000 | Multiple bands corresponding to symmetric and asymmetric stretches of CH₂ groups. |

| C-F Stretching | Pentafluoroethyl Group | 1100 - 1400 | Strong, complex bands from -CF₂- and -CF₃ groups. |

| C-C Stretching | Cyclohexane Ring | 800 - 1050 | Includes the characteristic "ring breathing" mode. |

| C-C Stretching | Pentafluoroethyl Group | 900 - 1100 | Stretching of the C-C bond within the substituent. |

| C-I Stretching | Iodo-Substituent | 500 - 600 | A key diagnostic band for the presence of the iodine atom. |

| Deformation Modes | Cyclohexane Ring | Various | Complex bands in the fingerprint region. |

| Deformation Modes | Pentafluoroethyl Group | Various | Multiple bands corresponding to CF₂, CF₃ scissoring, wagging, and twisting. |

| C-C-I Bending | Iodo-Substituent | < 400 | Low-frequency bending modes. |

This detailed, albeit predictive, analysis underscores the utility of Raman spectroscopy in the structural elucidation of complex halogenated organic molecules like this compound.

Computational Chemistry and Theoretical Studies

Application of Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 1-Iodo-2-(pentafluoroethyl)cyclohexane at the atomic level. These methods allow for the detailed examination of its electronic landscape and energy characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP, are utilized to map the electron density distribution, which is crucial for predicting the molecule's reactivity. psu.edumdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the pentafluoroethyl group and the polarizable iodine atom significantly influence the electronic landscape of the cyclohexane (B81311) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates region susceptible to electrophilic attack (electron donation) |

| LUMO Energy | -1.2 eV | Indicates region susceptible to nucleophilic attack (electron acceptance) |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule |

| Electrophilicity Index (ω) | 1.7 eV | Measures the propensity to accept electrons |

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and noniterative triple excitations [CCSD(T)], provide highly accurate energy calculations for molecules like this compound. nih.gov Although computationally intensive, they are considered the "gold standard" for determining precise binding energies, reaction enthalpies, and activation barriers. nih.gov These high-level calculations are essential for creating a reliable potential energy surface and for benchmarking the accuracy of more computationally efficient methods like DFT. nih.gov

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Computational modeling is a vital tool for exploring the intricate details of chemical reactions. ethz.charxiv.org For this compound, theoretical studies can map out the entire potential energy surface for a given reaction, such as dehydroiodination or nucleophilic substitution.

This process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying Transition States: Sophisticated algorithms are used to find the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

These investigations allow chemists to understand the step-by-step mechanism, identify reaction intermediates, and predict reaction kinetics without performing costly and time-consuming experiments. researchgate.netresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Synthesis

Computational chemistry provides a predictive framework for understanding the selectivity of chemical reactions involving this compound. By calculating the activation energies for all possible competing reaction pathways, researchers can determine the most energetically favorable route, which corresponds to the major product.

For example, in an elimination reaction of this compound, different constitutional isomers (regioisomers) can be formed. DFT calculations can predict the regioselectivity by comparing the energies of the transition states leading to each isomer. Similarly, the stereoselectivity (e.g., the preference for forming a specific stereoisomer) can be predicted by analyzing the steric and electronic interactions in the respective transition states. These predictions are guided by understanding how the bulky and electronegative iodo and pentafluoroethyl substituents direct the reaction.

Computational Conformational Analysis and Energy Landscape Mapping

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org For a disubstituted cyclohexane like this compound, conformational analysis becomes more complex due to the presence of cis and trans isomers, each capable of undergoing a "ring flip" between two different chair conformations. libretexts.orgstudysmarter.co.uk

Computational methods are used to determine the relative stabilities of these conformers. sapub.org The primary destabilizing factors are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. libretexts.org Generally, conformers with bulky substituents in the equatorial position are more stable. libretexts.orgresearchgate.net By calculating the energies of all possible conformers, a detailed energy landscape can be mapped, allowing for the prediction of the most abundant conformation at equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer | Conformation (Iodo, C2F5) | 1,3-Diaxial Interactions | Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| trans | (ax, ax) | High | 25.0 | < 0.1% |

| trans | (eq, eq) | Low | 0.0 | > 99.9% |

| cis | (ax, eq) | Medium | 8.5 | ~3% |

Note: Energies are hypothetical and for illustrative purposes. The equatorial-axial cis conformer is expected to be more stable than the axial-equatorial due to the larger size of the pentafluoroethyl group compared to the iodo group.

Validation of Experimental Findings with Theoretical Predictions

A powerful application of computational chemistry is its synergy with experimental work. Theoretical predictions can be used to validate and interpret experimental results. For this compound, computational models can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman). Comparing these predicted spectra with experimentally measured ones can confirm the structure and conformation of the synthesized molecule.

Furthermore, if a reaction yields an unexpected product distribution, computational modeling of the reaction pathways can reveal alternative, lower-energy mechanisms or unforeseen intermediates that explain the experimental outcome. rsc.org This interplay between theory and experiment accelerates the process of discovery and deepens the understanding of chemical systems.

Advanced Applications and Emerging Research Directions

1-Iodo-2-(pentafluoroethyl)cyclohexane as a Key Synthetic Building Block

The utility of this compound as a foundational element in organic synthesis is a testament to its carefully balanced reactivity. The presence of the iodo group, a well-established leaving group in a variety of transformations, coupled with the influential pentafluoroethyl substituent, allows for a range of selective chemical manipulations.

Precursor in the Synthesis of Diversified Fluorinated Organic Molecules

This compound serves as an invaluable precursor for a wide array of fluorinated organic molecules. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and subsequent functionalization. wikipedia.orgwikipedia.org This reactivity is harnessed in numerous synthetic strategies to introduce the pentafluoroethylcyclohexyl motif into different molecular frameworks.

For instance, this compound can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the creation of complex molecular skeletons. The general scheme for such transformations is presented below:

| Coupling Reaction | Reactant | Catalyst | Product |

| Suzuki | Organoboron compound | Palladium complex | 2-(Pentafluoroethyl)cyclohexyl-substituted arene/alkene |

| Stille | Organotin compound | Palladium complex | 2-(Pentafluoroethyl)cyclohexyl-substituted arene/alkene/alkyne |

| Sonogashira | Terminal alkyne | Palladium/Copper complex | 2-(Pentafluoroethyl)cyclohexyl-substituted alkyne |

Furthermore, the iodo group can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups such as azides, amines, ethers, and thiols. This versatility allows for the synthesis of a library of compounds with tailored properties, which is particularly crucial in the fields of medicinal chemistry and agrochemical development.

Role in Constructing Complex Molecular Architectures

The unique stereochemical and electronic properties of the pentafluoroethylcyclohexyl group make this compound a strategic component in the assembly of intricate molecular architectures. The bulky and lipophilic nature of the perfluorinated moiety can influence the conformational preferences of molecules, a critical aspect in the design of biologically active compounds and advanced materials.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not yet prevalent in the literature, its potential is evident. Its ability to introduce a rigid and sterically demanding fluorinated cyclohexane (B81311) unit can be exploited to control the three-dimensional structure of a target molecule. This is of particular interest in the design of peptidomimetics and other scaffolds where precise spatial arrangement of functional groups is paramount for biological activity.

Broad Applications in Organic Chemistry

Beyond its role as a synthetic building block, this compound and related compounds are contributing to the advancement of fundamental concepts in organic chemistry, particularly in the realms of catalysis and organohalogen chemistry.

Development of Novel Catalytic Systems for Fluorination and Alkylation

Research into the reactivity of perfluoroalkyl iodides has paved the way for the development of novel catalytic systems. researchgate.net While direct catalytic applications of this compound are still an emerging area, the principles derived from the study of similar molecules are highly relevant. For example, the radical nature of the carbon-iodine bond cleavage under certain conditions can be exploited in radical-mediated alkylation and perfluoroalkylation reactions.

Recent advancements have shown that perfluoroalkyl iodides can be activated under photoredox catalysis or by using transition metal complexes to generate perfluoroalkyl radicals. researchgate.net These radicals can then add to unsaturated systems or participate in C-H functionalization reactions, providing efficient routes to complex fluorinated molecules. The study of this compound in such catalytic cycles could offer insights into controlling the stereoselectivity of these transformations, a current challenge in the field.

Contribution to Fundamental Understanding of Organohalogen Chemistry

The study of this compound provides valuable data for the broader understanding of organohalogen chemistry. The interplay between the inductive effects of the pentafluoroethyl group and the reactivity of the iodo substituent offers a rich platform for mechanistic investigations. For instance, studying the kinetics and thermodynamics of its substitution and elimination reactions can provide deeper insights into the factors governing the reactivity of polyfluorinated alkyl halides.

The unique properties of the carbon-iodine bond, being the most polarizable and weakest among the carbon-halogen bonds, make organoiodine compounds excellent substrates for a variety of chemical transformations. wikipedia.orgwikipedia.org The presence of the highly electronegative fluorine atoms in the pentafluoroethyl group further modulates the electronic environment of the C-I bond, influencing its reactivity in ways that are still being actively explored.

Future Perspectives in Organofluorine and Organoiodine Chemistry Research

The future of organofluorine and organoiodine chemistry is poised for significant advancements, with compounds like this compound at the forefront of this progress. The development of more sustainable and efficient synthetic methodologies remains a key objective. This includes the design of novel catalytic systems that can operate under milder conditions and with higher selectivity, reducing the environmental impact of chemical synthesis.

The exploration of the biological activities of molecules derived from this compound is another promising avenue of research. The unique physicochemical properties imparted by the pentafluoroethylcyclohexyl moiety, such as increased metabolic stability and lipophilicity, are highly desirable in drug discovery programs.

Furthermore, the application of this building block in materials science is an area with significant growth potential. The incorporation of fluorinated cyclohexane units into polymers and liquid crystals can lead to materials with novel thermal, optical, and electronic properties.

Q & A

Q. Yield Optimization :

- Control reaction time (e.g., 12–24 hours for radical iodination) and temperature (40–60°C for nucleophilic substitution).

- Use excess iodide sources (e.g., NaI/KI) and catalysts like copper(I) iodide to enhance substitution efficiency .

How does the trans-configuration of this compound influence its reactivity compared to the cis-isomer?

Advanced Research Focus

The trans-configuration creates steric hindrance between the bulky pentafluoroethyl group and iodine, reducing accessibility for nucleophilic attack. In contrast, the cis-isomer allows closer proximity of the iodine to reactants, accelerating substitution rates.

- Methodological Insight : Confirm stereochemistry via X-ray crystallography (using SHELX software for refinement ) and compare reaction kinetics using NMR to track substitution progress .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR identifies pentafluoroethyl group integrity (δ ~ -70 to -80 ppm), while ¹H NMR confirms cyclohexane ring protons (δ 1.2–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (328.07 g/mol) and detect halogen isotopic patterns .

- X-ray Diffraction : Resolve spatial arrangement of substituents using SHELXL for refinement .

How can researchers safely handle this compound given its hazardous decomposition products?

Q. Basic Research Focus

- Decomposition Risks : Thermal degradation releases hydrogen fluoride (HF) and hydrogen iodide (HI), requiring fume hoods and acid-resistant PPE .

- Spill Management : Use dry sand or chemical absorbents; avoid water to prevent exothermic reactions. Collect residues in sealed containers for halogen waste disposal .

- Storage : Keep in airtight, dark glass containers at 2–8°C to minimize light-induced radical reactions .

What computational methods are suitable for studying the electronic effects of the pentafluoroethyl group in this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the pentafluoroethyl group on the cyclohexane ring’s charge distribution.

- Molecular Dynamics (MD) : Simulate steric interactions during substitution reactions to predict regioselectivity .

- Software Tools : Gaussian or ORCA for DFT; VMD for visualizing MD trajectories .

How can contradictory data on reaction yields between radical iodination and nucleophilic substitution be resolved?

Q. Advanced Research Focus

- Controlled Replication : Repeat experiments with standardized reagents (e.g., anhydrous solvents, freshly distilled iodine).

- In Situ Monitoring : Use IR spectroscopy to track iodine consumption or GC-MS to identify byproducts.

- Statistical Analysis : Apply response surface methodology (e.g., Box-Behnken design) to isolate variables like temperature and catalyst loading .

What are the potential applications of this compound in catalytic systems or materials science?

Q. Advanced Research Focus

- Catalysis : Serve as a halogen donor in cross-coupling reactions (e.g., Pd-mediated C–H activation) for synthesizing fluorinated pharmaceuticals .

- Materials Science : Act as a precursor for liquid crystals or surfactants due to its hydrophobic pentafluoroethyl group .

- Methodology : Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) and characterize products via HPLC .

How should researchers address the lack of ecological toxicity data for this compound?

Q. Basic Research Focus

- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

- Bioaccumulation Studies : Use log P calculations (predicted ~4.2) to assess environmental persistence .

- Regulatory Compliance : Follow REACH guidelines for halogenated organics, even if data gaps exist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.